molecular formula C24H38O4 B166207 Hexyl isodecyl phthalate CAS No. 61702-81-6

Hexyl isodecyl phthalate

Cat. No.: B166207
CAS No.: 61702-81-6
M. Wt: 390.6 g/mol
InChI Key: LPYUOHUCVXCMSY-UHFFFAOYSA-N
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Description

Hexyl isodecyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its application in various industrial and consumer products due to its effective plasticizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl isodecyl phthalate is synthesized through the esterification of phthalic anhydride with hexyl alcohol and isodecyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and the alcohols are continuously fed into the system. The reaction is carried out at elevated temperatures, and the product is continuously removed and purified. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexyl isodecyl phthalate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.

    Oxidation: Under oxidative conditions, the alcohol groups in this compound can be oxidized to form carboxylic acids.

    Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.

Major Products Formed:

    Hydrolysis: Phthalic acid, hexyl alcohol, isodecyl alcohol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Hexyl isodecyl phthalate has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential impact on human health, including reproductive and developmental effects.

    Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.

Mechanism of Action

Hexyl isodecyl phthalate can be compared with other phthalates such as:

  • Di-isononyl phthalate (DINP)
  • Di-isodecyl phthalate (DIDP)
  • Di-2-ethylhexyl phthalate (DEHP)
  • Butyl benzyl phthalate (BBP)

Uniqueness: this compound is unique due to its specific combination of hexyl and isodecyl alcohols, which impart distinct plasticizing properties. Compared to other phthalates, it may offer a different balance of flexibility, durability, and compatibility with various polymers.

Comparison with Similar Compounds

  • Di-isononyl phthalate (DINP): Used as a general-purpose plasticizer with good flexibility and durability.
  • Di-isodecyl phthalate (DIDP): Known for its high molecular weight and use in high-temperature applications.
  • Di-2-ethylhexyl phthalate (DEHP): One of the most widely used plasticizers, known for its excellent plasticizing properties.
  • Butyl benzyl phthalate (BBP): Used in flexible PVC applications and known for its good compatibility with various polymers.

Properties

IUPAC Name

1-O-hexyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-4-5-6-13-18-27-23(25)21-16-11-12-17-22(21)24(26)28-19-14-9-7-8-10-15-20(2)3/h11-12,16-17,20H,4-10,13-15,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYUOHUCVXCMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069492
Record name Hexyl isodecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61702-81-6
Record name 1,2-Benzenedicarboxylic acid, 1-hexyl 2-isodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-hexyl 2-isodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyl isodecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl isodecyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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